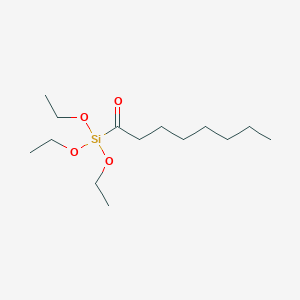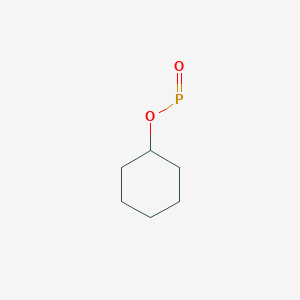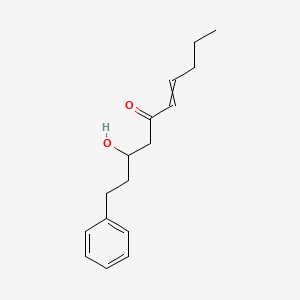
1-(Triethoxysilyl)octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Triethoxysilyl)octan-1-one is an organosilicon compound characterized by the presence of a triethoxysilyl group attached to an octanone backbone. This compound is known for its unique properties, making it valuable in various industrial and scientific applications. It is a colorless liquid that is often used in the synthesis of advanced materials and surface treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triethoxysilyl)octan-1-one typically involves the reaction of octanone with triethoxysilane under controlled conditions. The reaction is usually catalyzed by a metal catalyst such as platinum or palladium to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Triethoxysilyl)octan-1-one undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Aplicaciones Científicas De Investigación
1-(Triethoxysilyl)octan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as mesoporous organosilica materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1-(Triethoxysilyl)octan-1-one primarily involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. This property makes it an excellent coupling agent for bonding organic and inorganic materials, enhancing the mechanical and chemical properties of the resulting composites.
Comparación Con Compuestos Similares
- 1,8-Bis(triethoxysilyl)octane
- 1,2-Bis(triethoxysilyl)ethane
- Triethoxyoctylsilane
Comparison: 1-(Triethoxysilyl)octan-1-one is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. Compared to 1,8-Bis(triethoxysilyl)octane, which has two triethoxysilyl groups, this compound offers more flexibility in surface modification applications. Similarly, 1,2-Bis(triethoxysilyl)ethane is used for mesoporous materials but lacks the specific hydrophobic characteristics of this compound. Triethoxyoctylsilane, on the other hand, is primarily used for hydrophobic coatings but does not offer the same versatility in chemical reactions.
Propiedades
Número CAS |
677709-18-1 |
|---|---|
Fórmula molecular |
C14H30O4Si |
Peso molecular |
290.47 g/mol |
Nombre IUPAC |
1-triethoxysilyloctan-1-one |
InChI |
InChI=1S/C14H30O4Si/c1-5-9-10-11-12-13-14(15)19(16-6-2,17-7-3)18-8-4/h5-13H2,1-4H3 |
Clave InChI |
FXEFYXNEOOJHCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)

![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)

![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)

![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)
![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)
![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)

![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)

